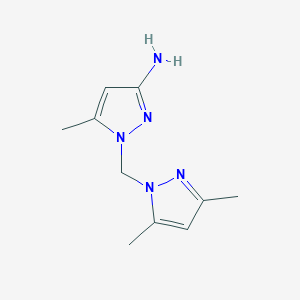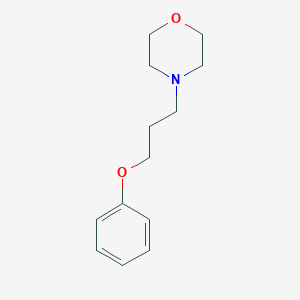
4-(3-苯氧基丙基)吗啉
描述
4-(3-Phenoxypropyl)morpholine is a morpholine derivative . Morpholine is a six-membered aliphatic heterocyclic compound . The phenoxypropyl side chain in 4-(3-Phenoxypropyl)morpholine contains a reactive alkyl halide-like group .
Synthesis Analysis
The synthesis of morpholine derivatives has been widely studied . They can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 4-(3-Phenoxypropyl)morpholine is C13H19NO2 . The morpholine motif in this compound has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis
4-(3-Phenoxypropyl)morpholine can undergo several types of reactions . It can undergo hydrolysis in the presence of strong acids, such as concentrated sulfuric acid or hydrochloric acid . The phenoxypropyl side chain can undergo alkylation reactions with nucleophiles . It may also be susceptible to oxidation reactions under certain conditions . The compound can undergo reduction reactions in the presence of reducing agents . Depending on the reaction conditions and reagents, the phenoxypropyl group may undergo etherification reactions . The compound may also react with Grignard reagents to form new compounds through nucleophilic addition reactions .Physical and Chemical Properties Analysis
The molecular weight of 4-(3-Phenoxypropyl)morpholine is 221.30 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
组胺 H3 受体拮抗剂
一项研究探讨了使用 4-苯氧基哌啶核心合成有效的组胺 H3 受体拮抗剂,证明该化合物在开发促进觉醒的药物中的用途。该核心结构表现为 3-氨基-1-丙醇部分的构象受限版本,突出了其在靶向组胺 H3 受体的药物化学中的重要性 (Dvorak 等,2005)。
PI3K-AKT-mTOR 通路抑制剂
另一项研究专注于发现对 PI3K-AKT-mTOR 通路(对癌症治疗至关重要)的有效抑制剂。它强调了吗啉氧在形成关键氢键相互作用中的作用,强调了吗啉衍生物在选择性激酶抑制剂开发中的重要性 (Hobbs 等,2019)。
磷酸肌醇 3 激酶抑制剂
对 4-(1,3-噻唑-2-基)吗啉衍生物的研究发现它们是磷酸肌醇 3 激酶的有效且选择性抑制剂,磷酸肌醇 3 激酶是一种参与细胞功能(如生长、增殖、分化、运动和存活)的关键酶。该研究结果对于开发治疗 PI3K 参与的疾病的新疗法非常有价值 (Alexander 等,2008)。
生物医学和光电催化应用
一份关于 3-吗啉-7-[N-甲基-N-(4'-羧基苯基)氨基]吩噻嗪氯化物的合成报告讨论了其在生物医学和光电催化领域的潜在应用。在化合物结构中加入吗啉单元和羧酸基团增强了其实用性,并为研究开辟了新途径 (Tiravia 等,2022)。
对映体纯构建模块的合成
一项关于取代磺胺酸酯立体定向合成的研究突出了为药物化学创建对映体纯吗啉构建模块的挑战和重要性。这项研究有助于药理活性化合物的有效合成 (Stojiljkovic 等,2022)。
作用机制
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . In a study, a series of ruthenium-based antibacterial agents modified with the morpholine moiety were designed and characterized . These agents exhibited strong potency against Staphylococcus aureus .
Mode of Action
For instance, in the case of the ruthenium-based antibacterial agents, they could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
For instance, they have been used in the development of new antibacterial drugs with unique mechanisms of action .
Pharmacokinetics
Morpholine derivatives are known to have various pharmacokinetic properties, which can be optimized for better bioavailability .
Result of Action
Morpholine derivatives have been shown to have various effects, such as enhancing the activity of many existing antibiotics .
属性
IUPAC Name |
4-(3-phenoxypropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-5-13(6-3-1)16-10-4-7-14-8-11-15-12-9-14/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPALPCSRNTJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100618-57-3 | |
| Record name | 4-(3-phenoxypropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
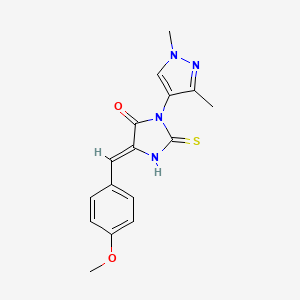

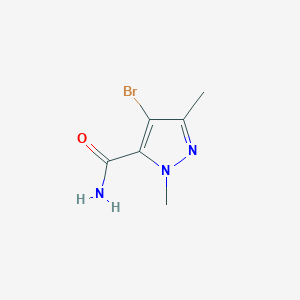
![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B3197465.png)

![1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B3197473.png)
![2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197488.png)
![2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197496.png)
![2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197500.png)
![4-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3197508.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B3197509.png)
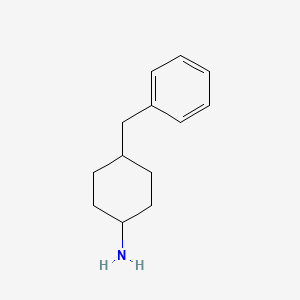
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197528.png)
